molecular formula C5H8N2S2 B1299364 1,3,4-Thiadiazole-2(3H)-thione, 5-propyl- CAS No. 37663-50-6

1,3,4-Thiadiazole-2(3H)-thione, 5-propyl-

Cat. No.: B1299364
CAS No.: 37663-50-6
M. Wt: 160.3 g/mol
InChI Key: PYVUFGZVZNBZRY-UHFFFAOYSA-N
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Description

1,3,4-Thiadiazole-2(3H)-thione, 5-propyl- is a heterocyclic compound that belongs to the thiadiazole family. Thiadiazoles are known for their five-membered ring structure containing sulfur and two nitrogen atoms. These compounds have been extensively studied due to their diverse biological activities, including antimicrobial, antitumor, and anti-inflammatory properties .

Preparation Methods

The synthesis of 1,3,4-Thiadiazole-2(3H)-thione, 5-propyl- typically involves the cyclization of thiosemicarbazide with appropriate reagents. One common method includes the reaction of thiosemicarbazide with propyl isothiocyanate in the presence of a base such as sodium hydroxide. The reaction is carried out in ethanol under reflux conditions, leading to the formation of the desired thiadiazole derivative .

Industrial production methods for thiadiazole derivatives often involve similar synthetic routes but are optimized for large-scale production. These methods may include continuous flow reactions and the use of more efficient catalysts to increase yield and reduce reaction time .

Chemical Reactions Analysis

1,3,4-Thiadiazole-2(3H)-thione, 5-propyl- undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents like ethanol or dichloromethane, and catalysts such as palladium or platinum. Major products formed from these reactions depend on the specific reagents and conditions used but often include various substituted thiadiazole derivatives .

Mechanism of Action

The mechanism of action of 1,3,4-Thiadiazole-2(3H)-thione, 5-propyl- involves its interaction with various molecular targets and pathways. The compound is known to inhibit the growth of pathogenic microorganisms by disrupting their cell wall synthesis and interfering with essential enzymatic processes. In cancer cells, it induces apoptosis by activating caspase pathways and inhibiting cell proliferation .

Comparison with Similar Compounds

1,3,4-Thiadiazole-2(3H)-thione, 5-propyl- can be compared with other thiadiazole derivatives such as:

The uniqueness of 1,3,4-Thiadiazole-2(3H)-thione, 5-propyl- lies in its specific substituent group, which can influence its biological activity and chemical reactivity, making it a valuable compound for various applications .

Properties

IUPAC Name

5-propyl-3H-1,3,4-thiadiazole-2-thione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H8N2S2/c1-2-3-4-6-7-5(8)9-4/h2-3H2,1H3,(H,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PYVUFGZVZNBZRY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=NNC(=S)S1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H8N2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50366603
Record name 1,3,4-Thiadiazole-2(3H)-thione, 5-propyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50366603
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

160.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

37663-50-6
Record name 5-Propyl-1,3,4-thiadiazole-2(3H)-thione
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=37663-50-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,3,4-Thiadiazole-2(3H)-thione, 5-propyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50366603
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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